molecular formula C19H16FN5O3 B6492885 2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide CAS No. 1008422-15-8

2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B6492885
CAS No.: 1008422-15-8
M. Wt: 381.4 g/mol
InChI Key: PYEWEAQAHUFKJI-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core: a pyrrolo[3,4-d][1,2,3]triazole system substituted with a 4-fluorophenyl group at position 5 and two ketone groups (4,6-dioxo). The acetamide side chain is linked to a 2-methylphenyl group, contributing to its structural diversity. Its synthesis likely involves multi-step heterocyclization and coupling reactions, as inferred from analogous compounds (e.g., ). Structural elucidation would employ techniques like NMR and X-ray crystallography, with refinement via SHELXL .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O3/c1-11-4-2-3-5-14(11)21-15(26)10-24-17-16(22-23-24)18(27)25(19(17)28)13-8-6-12(20)7-9-13/h2-9,16-17H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEWEAQAHUFKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs (Table 1) based on core structure, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolo[3,4-d][1,2,3]triazole R1: 4-fluorophenyl; R2: 2-methylphenyl C₂₀H₁₇FN₆O₃ 408.39 4,6-dioxo; electron-withdrawing fluorine
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-...-N-(2,3-dimethylphenyl)acetamide Pyrrolo[3,4-d][1,2,3]triazole R1: 3-chloro-4-fluorophenyl; R2: 2,3-dimethylphenyl C₂₁H₁₇ClF₂N₆O₃ 474.85 Increased halogenation; steric hindrance
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide Pyrazolo[3,4-d]pyrimidine R1: 4-fluorophenyl; R2: 3-methylphenyl C₂₄H₂₀FN₇O₂ 465.46 Pyrimidine core; dihydro oxidation state
3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[...]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one Pyrrolo[1,2-c][1,3]thiazolo[...] R1: 4-methoxyphenyl; R2: phenyl C₃₂H₂₃N₇O₂S₂ 625.70 Thiadiazine ring; methoxy substituent

Key Findings

Structural Variations: The target compound’s pyrrolotriazole core differs from the pyrazolopyrimidine in , which may alter binding modes in biological targets (e.g., kinase inhibition vs. protease modulation). Halogenation differences: The 3-chloro-4-fluorophenyl substituent in increases molecular weight and lipophilicity (ClogP ~3.2 vs.

Synthetic Pathways: Heterocyclization with NaOH or ethyl chloroacetate () is common for forming triazole/thiazole rings. The pyrazolopyrimidine analog likely employs Suzuki coupling or palladium-catalyzed reactions, as seen in .

Physicochemical Properties :

  • The 2-methylphenyl group in the target compound introduces steric hindrance, possibly reducing metabolic clearance compared to the 2,3-dimethylphenyl analog .
  • Methoxy groups (e.g., ) improve solubility but may decrease CNS penetration due to increased polarity.

Computational and Experimental Characterization :

  • SHELX programs () are critical for refining crystal structures, particularly for verifying the dioxo configuration in the pyrrolotriazole core.
  • NMR data (e.g., ) would differentiate between analogs by highlighting shifts in aromatic protons or carbonyl groups.

Implications for Drug Development

  • The target compound’s fluorine and methyl groups balance lipophilicity and metabolic stability, making it a candidate for oral bioavailability studies.
  • The chloro-fluoro analog may exhibit stronger target affinity but requires toxicity screening due to halogen accumulation risks.
  • Core structure swaps (e.g., pyrazolopyrimidine in ) could redirect therapeutic applications toward antiviral or anticancer targets.

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